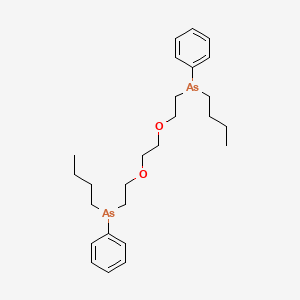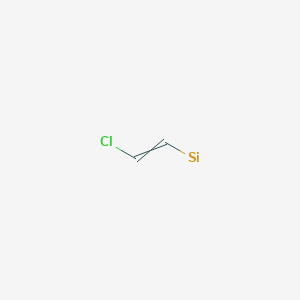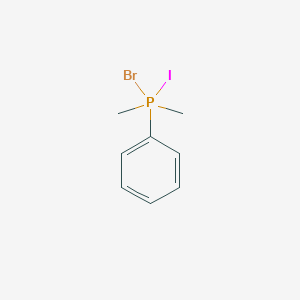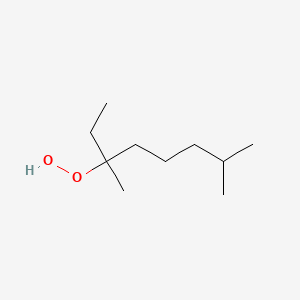
3,7-Dimethyloctane-3-peroxol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dimethyloctane-3-peroxol is an organic peroxide compound characterized by the presence of a peroxide functional group (-O-O-) attached to a 3,7-dimethyloctane backbone. Organic peroxides are known for their reactivity and are often used as initiators in polymerization reactions, as well as in various oxidation processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyloctane-3-peroxol typically involves the reaction of 3,7-dimethyloctanol with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions often include:
Temperature: 0-5°C to prevent decomposition of the peroxide.
Catalyst: Sulfuric acid or phosphoric acid.
Solvent: Water or an organic solvent like dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of stabilizers is also common to prevent premature decomposition during storage and handling.
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Dimethyloctane-3-peroxol undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent, transferring oxygen to other substrates.
Decomposition: The peroxide bond (-O-O-) can break down, releasing free radicals.
Substitution: The peroxide group can be substituted by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation Reactions: Often carried out in the presence of transition metal catalysts like iron or copper salts.
Decomposition Reactions: Can be induced by heat or light, often in the presence of radical initiators.
Substitution Reactions: Typically involve nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Alcohols, ketones, or carboxylic acids.
Decomposition: Free radicals, which can further react to form various organic compounds.
Substitution: New organic peroxides or other functionalized organic molecules.
Applications De Recherche Scientifique
3,7-Dimethyloctane-3-peroxol has several applications in scientific research:
Chemistry: Used as an initiator in polymerization reactions to create polymers and copolymers.
Biology: Employed in oxidative stress studies to understand the effects of reactive oxygen species on biological systems.
Medicine: Investigated for its potential use in targeted drug delivery systems due to its ability to release active oxygen species.
Industry: Utilized in the synthesis of fine chemicals and as a bleaching agent in the textile industry.
Mécanisme D'action
The mechanism of action of 3,7-Dimethyloctane-3-peroxol involves the generation of free radicals upon decomposition of the peroxide bond. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved include:
Radical Polymerization: Initiation of polymer chains by free radicals.
Oxidative Stress: Interaction with cellular components leading to oxidative damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,7-Dimethyloctane: A hydrocarbon with a similar backbone but lacking the peroxide group.
3,7-Dimethyloctanol: An alcohol derivative of 3,7-dimethyloctane.
3,7-Dimethyloctan-1-ol: Another alcohol with a similar structure.
Uniqueness
3,7-Dimethyloctane-3-peroxol is unique due to its peroxide functional group, which imparts significant reactivity and makes it useful in various oxidative and polymerization processes. Its ability to generate free radicals upon decomposition sets it apart from its non-peroxide analogs.
Propriétés
Numéro CAS |
133094-22-1 |
|---|---|
Formule moléculaire |
C10H22O2 |
Poids moléculaire |
174.28 g/mol |
Nom IUPAC |
6-hydroperoxy-2,6-dimethyloctane |
InChI |
InChI=1S/C10H22O2/c1-5-10(4,12-11)8-6-7-9(2)3/h9,11H,5-8H2,1-4H3 |
Clé InChI |
CDJXVDFHMIIAFW-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(CCCC(C)C)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


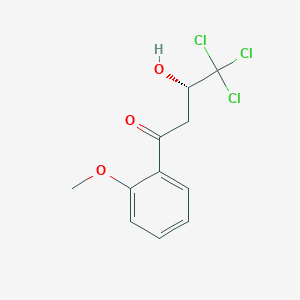
![Diethyl [1,3-bis(trimethylsilyl)prop-2-en-1-yl]phosphonate](/img/structure/B14268052.png)
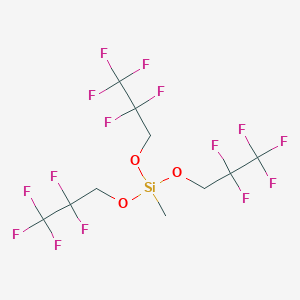
![Benzene, 1-[(methoxymethoxy)methyl]-4-nitro-](/img/structure/B14268063.png)
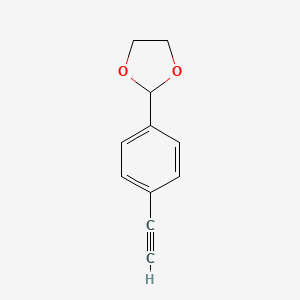
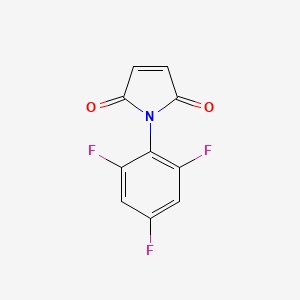
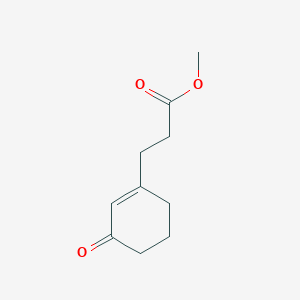
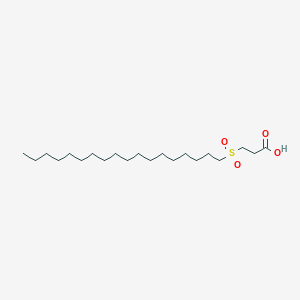
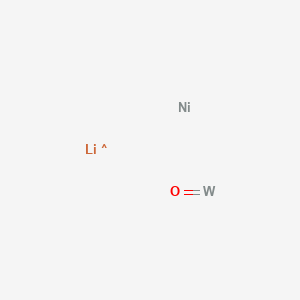
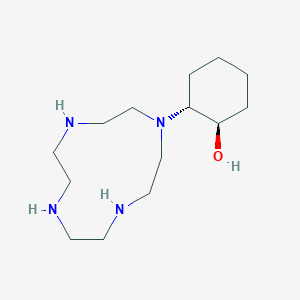
![Phosphonic acid, [(3-oxo-1-cyclohexen-1-yl)methyl]-, diethyl ester](/img/structure/B14268095.png)
